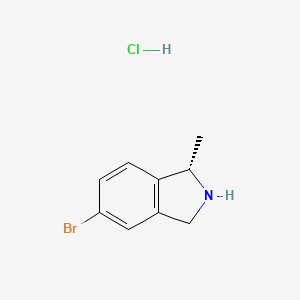

(S)-5-Bromo-1-methylisoindoline hydrochloride

CAS No.:

Cat. No.: VC13764006

Molecular Formula: C9H11BrClN

Molecular Weight: 248.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrClN |

|---|---|

| Molecular Weight | 248.55 g/mol |

| IUPAC Name | (1S)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride |

| Standard InChI | InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H/t6-;/m0./s1 |

| Standard InChI Key | TWYJGRVECRRQTM-RGMNGODLSA-N |

| Isomeric SMILES | C[C@H]1C2=C(CN1)C=C(C=C2)Br.Cl |

| SMILES | CC1C2=C(CN1)C=C(C=C2)Br.Cl |

| Canonical SMILES | CC1C2=C(CN1)C=C(C=C2)Br.Cl |

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is (S)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride . Its molecular formula is C₉H₁₁BrClN, with a molecular weight of 248.55 g/mol . The hydrochloride salt form enhances solubility in polar solvents, making it suitable for reaction conditions requiring aqueous compatibility.

Synonyms and Identifiers

This compound is cataloged under multiple synonyms and identifiers, including:

-

223595-18-4 (CAS Registry Number)

-

5-Bromo-2,3-dihydro-1-methyl-1H-isoindole hydrochloride

-

DTXSID20593409 (EPA Substance ID)

Structural Characteristics

Core Framework and Stereochemistry

The molecule consists of an isoindoline core—a bicyclic structure comprising a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. The bromine substituent occupies the 5-position on the aromatic ring, while the methyl group is attached to the nitrogen at the 1-position . The (S)-configuration at the chiral center (nitrogen-bearing carbon) confers enantioselective properties critical for applications in asymmetric synthesis.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrClN |

| Molecular Weight | 248.55 g/mol |

| SMILES Notation | CC1C2=C(CN1)C=C(C=C2)Br.Cl |

| InChI | InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 7.30 (d, J = 4 Hz, 1H), 7.12 (d, J = 4 Hz, 1H), and 2.12 (s, 3H) correspond to aromatic protons and the methyl group, respectively .

-

¹³C NMR: Predicted peaks include aromatic carbons (δ 120–140 ppm) and the methyl carbon (δ 20–30 ppm).

Mass Spectrometry (MS):

Synthesis and Manufacturing

Table 2: Hypothetical Synthesis Outline

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Bromination | NBS, DMF, 0°C → RT |

| 2 | Methylation | CH₃I, K₂CO₃, acetone, reflux |

| 3 | Cyclization | KOtBu, NMP, 60°C |

| 4 | Hydrochloride Salt Formation | HCl (g), diethyl ether |

Applications in Pharmaceutical Chemistry

Role as a Building Block

The bromine atom serves as a handle for further functionalization (e.g., Suzuki-Miyaura coupling), enabling the synthesis of complex molecules. The methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration in drug candidates.

Future Research Directions

-

Enantioselective Synthesis: Developing catalytic asymmetric methods to improve ee.

-

Pharmacological Profiling: Screening for activity against neurological targets.

-

Stability Studies: Investigating degradation pathways under varying pH and temperature conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume